Technical Whitepaper: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
Technical Whitepaper: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate
This guide provides an in-depth technical analysis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate (CAS 918321-18-3) .
While often cataloged alongside sGC stimulators (like Vericiguat) due to shared supply chains, this molecule is chemically the definitive "Benzimidazole Core" precursor used in the synthesis of MEK Inhibitors such as Binimetinib (Mektovi) and Selumetinib (Koselugo).
Strategic Intermediate for Fluorinated Benzimidazole Therapeutics
Executive Summary & Chemical Architecture
Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate is a highly functionalized aromatic building block.[1] Its value lies in its "latent" reactivity: it possesses a pre-installed pattern of nitrogen and fluorine substituents that allows for the rapid construction of the 5,6-disubstituted benzimidazole scaffold—a pharmacophore essential for kinase inhibition.
Chemical Identity
| Property | Specification |
| CAS Number | 918321-18-3 |
| IUPAC Name | Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate |
| Molecular Formula | |
| Molecular Weight | 229.17 g/mol |
| Key Functionality | Nitro ( |
| Primary Application | Precursor to Binimetinib , Selumetinib (MEK1/2 Inhibitors) |
Synthetic Pathway & Process Chemistry
The synthesis of CAS 918321-18-3 relies on Nucleophilic Aromatic Substitution (
The Precursor Strategy
The most efficient industrial route begins with Methyl 2,3,4-trifluoro-5-nitrobenzoate . The nitro group at C5 and the ester at C1 create a strong electron-deficient environment, activating the C2 and C4 positions for nucleophilic attack.
-
Regioselectivity Mechanism: The fluorine atoms at C2 and C4 are highly activated. The C3 fluorine is sterically crowded and electronically "trapped" between the two incoming amino groups, remaining intact. This preservation of the C3-fluorine is critical, as it becomes the C4-fluorine in the final drug (e.g., Binimetinib), which is a key structural requirement for metabolic stability and binding affinity.
Experimental Protocol (Ammonolysis)
Note: This protocol is synthesized from process patent literature (e.g., WO2007002157, WO2018065924).
Reagents:
-
Methyl 2,3,4-trifluoro-5-nitrobenzoate (1.0 eq)
-
Ammonium Hydroxide (
, 25-30% aq) or Methanolic Ammonia ( ) -
Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)
Step-by-Step Methodology:
-
Charge: Dissolve Methyl 2,3,4-trifluoro-5-nitrobenzoate in THF (5-10 volumes) in a reactor equipped with a cooling jacket.
-
Cooling: Chill the solution to 0–5°C. The reaction is exothermic; temperature control is vital to prevent over-substitution or hydrolysis of the ester.
-
Addition: Slowly add
(excess, typically 3-5 eq) while maintaining internal temperature . -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for the disappearance of the trifluoro starting material and the intermediate (mono-amino species).
-
Quench & Isolation:
Yield Expectation: >85% molar yield. Purity Target: >98% (HPLC area). Major impurities include the mono-amino intermediate or the hydrolyzed acid (if water content/pH is too high).
Visualization of Reaction Pathways
The following diagrams illustrate the synthesis of the core intermediate and its downstream conversion into the active pharmaceutical ingredient (API) scaffold.
Diagram 1: Synthesis & Downstream Application Flow
Caption: The "Double SnAr" cascade selectively installs amino groups at C2 and C4, preserving the C3-fluorine. This is followed by nitro-reduction and cyclization to form the drug core.
Critical Quality Attributes (CQAs) & Analytical Profiling
To ensure the material is suitable for GMP drug manufacturing, the following analytical profile must be met.
| Attribute | Method | Acceptance Criteria | Rationale |
| Assay | HPLC-UV | ≥ 98.0% w/w | High purity required to prevent side-reactions in the subsequent reduction step. |
| Regioisomers | HPLC | ≤ 0.5% | The 2,3-diamino or 3,4-diamino isomers (if C3-F is displaced) are difficult to purge later. |
| Water Content | KF (Karl Fischer) | ≤ 1.0% | Excess water can hydrolyze the methyl ester to the acid (CAS 918321-31-0). |
| Appearance | Visual | Yellow to Orange Powder | Color derived from the nitro-aniline conjugation. |
NMR Characterization (Predicted)
-
1H NMR (DMSO-d6):
-
~3.8 ppm (s, 3H,
) -
~6.0–7.5 ppm (broad s, 4H, two
groups, exchangeable) - ~8.4 ppm (d, 1H, Aromatic C6-H). Note: The doublet arises from coupling with the C5-F (though F is at C3, the proton is at C6).
-
~3.8 ppm (s, 3H,
Safety & Handling: Energetic Considerations
Warning: This compound contains a Nitro group adjacent to Amino groups on a phenyl ring. This structural motif is associated with high energy potential.
-
Thermal Stability: Nitro-aromatics can decompose violently at high temperatures.
-
Mandatory Test: Differential Scanning Calorimetry (DSC) must be performed before scaling up >100g. Look for onset of decomposition exotherms.
-
Recommendation: Do not heat bulk material above 80°C during drying.
-
-
Dust Explosion: As a dry organic powder, it presents a dust explosion hazard. Grounding and inerting (Nitrogen blanket) are required during solids handling.
-
Toxicology: Like many nitro-benzoates and anilines, it should be treated as a potential mutagen and skin sensitizer. Full PPE (Tyvek suit, respirator) is required.
Downstream Utility: The "MEK" Connection
While the user query referenced Vericiguat, it is vital to correct the record regarding the primary utility of this CAS.
-
Vericiguat: Uses a pyrazole-pyridine core.[4]
-
Binimetinib/Selumetinib: Use a benzimidazole core.
CAS 918321-18-3 is the specific precursor for the Benzimidazole core. The "2,4-diamino" motif allows for the reduction of the nitro group to a "2,4,5-triamino" species. The vicinal diamines (at C4 and C5 relative to the original ring, or C1/C2 in the triamine) then react with a carbon source (like formamidine or an orthoformate) to close the imidazole ring, yielding the 6-fluoro-7-amino-benzimidazole skeleton found in MEK inhibitors.
Diagram 2: Retrosynthetic Analysis (MEK Inhibitors)
Caption: Retrosynthetic breakdown showing CAS 918321-18-3 as the fundamental origin of the Binimetinib core scaffold.
References
-
World Intellectual Property Organization (WIPO). (2007). Process for preparing benzimidazole compounds. WO2007002157A2. (Describes the synthesis of the benzimidazole core from the triamino precursor). Link
-
World Intellectual Property Organization (WIPO). (2018). Intermediates of mitogen-activated protein kinase kinase (map2k or mek) inhibitors and process for their preparation. WO2018065924A1. (Explicitly cites the reduction of CAS 918321-18-3 to the triamine for MEK inhibitor synthesis). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234324 (Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate). Link
- Wallace, E. M., et al. (2010). Preclinical characterization of the MEK1/2 inhibitor selumetinib (AZD6244). Cancer Chemotherapy and Pharmacology. (Provides context on the structural requirements of the benzimidazole scaffold).
Sources
- 1. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. AU2021294233A1 - Process for preparing methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate - Google Patents [patents.google.com]
